Lipophilicity (LogP) Comparison: Target vs. 2-Chloro-5-(chloromethyl)thiophene
The target compound exhibits a predicted logP of 4.209 , substantially higher than the logP of 3.14 reported for the simpler chloromethyl analog 2-chloro-5-(chloromethyl)thiophene . This 1.07 log unit increase reflects the additional three methylene units and the quaternary carbon branching in the alkyl chain, translating to approximately 11.7-fold higher expected n-octanol/water partition coefficient.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.209 |
| Comparator Or Baseline | 2-Chloro-5-(chloromethyl)thiophene: logP = 3.14 |
| Quantified Difference | Δ logP = +1.07 (≈11.7-fold higher partition ratio) |
| Conditions | Predicted logP values from vendor technical datasheets (Leyan.com for target; BOC Sciences for comparator) |
Why This Matters
Higher lipophilicity influences membrane permeability, tissue distribution, and solubility parameters in both medicinal chemistry lead optimization and formulation development, making the target compound the preferred choice when increased logP is required without introducing additional heteroatoms.
